molecular formula C13H10BrNO B1532424 4-(3-Bromobenzoyl)-2-methylpyridine CAS No. 1187169-54-5

4-(3-Bromobenzoyl)-2-methylpyridine

Cat. No.: B1532424
CAS No.: 1187169-54-5
M. Wt: 276.13 g/mol
InChI Key: CQRQMCDTKOZJEW-UHFFFAOYSA-N
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Description

4-(3-Bromobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a bromobenzoyl group attached to the fourth position of the pyridine ring and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromobenzoyl)-2-methylpyridine typically involves the reaction of 3-bromobenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

4-(3-Bromobenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The methyl group on the pyridine ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(3-Bromobenzoyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.

    4-(3-Bromobenzoyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyridine ring.

    4-(3-Bromobenzoyl)benzaldehyde: Features a benzaldehyde group instead of a pyridine ring.

Uniqueness: 4-(3-Bromobenzoyl)-2-methylpyridine is unique due to the presence of both a bromobenzoyl group and a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a versatile scaffold for designing novel compounds with specific properties.

Properties

IUPAC Name

(3-bromophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRQMCDTKOZJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247467
Record name (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-54-5
Record name (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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